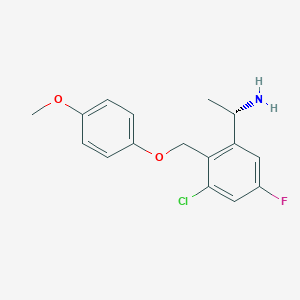

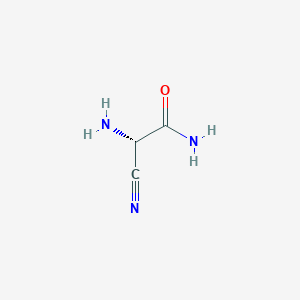

![molecular formula C14H13FN2O4S B13357187 4-{[(4-Aminophenoxy)acetyl]amino}benzenesulfonyl fluoride CAS No. 21316-06-3](/img/structure/B13357187.png)

4-{[(4-Aminophenoxy)acetyl]amino}benzenesulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-(4-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride is a chemical compound known for its role as a serine protease inhibitor. It is a water-soluble, irreversible inhibitor that targets enzymes such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . This compound is particularly valued for its stability in aqueous solutions and its ability to inhibit a wide range of proteases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-aminophenol with chloroacetyl chloride to form 4-(chloroacetyl)aminophenol. This intermediate is then reacted with 4-aminobenzenesulfonyl fluoride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperature and pH, and the use of efficient catalysts to accelerate the reaction rate .

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide for deprotonation and nucleophiles for substitution reactions. Typical reaction conditions involve moderate temperatures and neutral to slightly basic pH .

Major Products

The major products formed from reactions involving 4-(2-(4-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives .

Scientific Research Applications

4-(2-(4-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(4-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride involves the covalent modification of the hydroxyl group of serine residues in the active site of target enzymes. This modification forms a stable sulfonyl enzyme derivative, effectively inhibiting the enzyme’s activity . The compound can also interact with other residues such as tyrosine, lysine, and histidine, although these interactions are less common .

Comparison with Similar Compounds

Similar Compounds

Phenylmethanesulfonyl fluoride (PMSF): Another serine protease inhibitor with similar specificity but lower stability in aqueous solutions.

Diisopropylfluorophosphate (DFP): A related compound with similar inhibitory properties but higher toxicity.

Uniqueness

4-(2-(4-Aminophenoxy)acetamido)benzene-1-sulfonyl fluoride is unique due to its high stability in aqueous solutions and its broad spectrum of protease inhibition. It offers a safer and more stable alternative to other inhibitors like PMSF and DFP .

Properties

CAS No. |

21316-06-3 |

|---|---|

Molecular Formula |

C14H13FN2O4S |

Molecular Weight |

324.33 g/mol |

IUPAC Name |

4-[[2-(4-aminophenoxy)acetyl]amino]benzenesulfonyl fluoride |

InChI |

InChI=1S/C14H13FN2O4S/c15-22(19,20)13-7-3-11(4-8-13)17-14(18)9-21-12-5-1-10(16)2-6-12/h1-8H,9,16H2,(H,17,18) |

InChI Key |

MBCLEIMQDCZRIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357105.png)

![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B13357113.png)

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-isopropyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B13357146.png)

![6-(4-Isopropylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357169.png)

![1-[4-(difluoromethoxy)phenyl]-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357173.png)

![3-{6-[(4-Fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357181.png)